molecular formula C19H15FN2O B12538316 2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- CAS No. 682763-63-9

2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl-

Cat. No.: B12538316
CAS No.: 682763-63-9
M. Wt: 306.3 g/mol
InChI Key: RWNKMIFIQOBOQU-UHFFFAOYSA-N
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Description

2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- is a synthetic organic compound that belongs to the class of naphthalenamines This compound is characterized by the presence of a naphthalene ring system, a benzoxazole moiety, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Naphthalenamine Derivatization: The naphthalene ring can be functionalized through electrophilic substitution reactions, followed by amination to introduce the amine group.

    Dimethylation: The final step involves the N,N-dimethylation of the amine group using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenamine, 6-(2-benzoxazolyl)-N,N-dimethyl-: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-Naphthalenamine, 6-(5-chloro-2-benzoxazolyl)-N,N-dimethyl-: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

    2-Naphthalenamine, 6-(5-fluoro-2-benzothiazolyl)-N,N-dimethyl-: Benzothiazole moiety instead of benzoxazole, which may influence its biological activity.

Uniqueness

2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- is unique due to the presence of the fluorine atom and the benzoxazole moiety, which confer distinct chemical and biological properties

Properties

CAS No.

682763-63-9

Molecular Formula

C19H15FN2O

Molecular Weight

306.3 g/mol

IUPAC Name

6-(5-fluoro-1,3-benzoxazol-2-yl)-N,N-dimethylnaphthalen-2-amine

InChI

InChI=1S/C19H15FN2O/c1-22(2)16-7-5-12-9-14(4-3-13(12)10-16)19-21-17-11-15(20)6-8-18(17)23-19/h3-11H,1-2H3

InChI Key

RWNKMIFIQOBOQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)F

Origin of Product

United States

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